molecular formula C14H9Cl2N5S B3692445 3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Cat. No.: B3692445
M. Wt: 350.2 g/mol
InChI Key: MXZDWHJOWZQQHS-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thione group.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione could be explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the dichlorophenyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
  • 3-(2,4-dichlorophenyl)-4-(pyridin-4-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Uniqueness

Compared to similar compounds, 3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties and applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5S/c15-10-3-4-11(12(16)6-10)13-19-20-14(22)21(13)18-8-9-2-1-5-17-7-9/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDWHJOWZQQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(2,4-dichlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

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